4-Toluenesulfonyl-d7 Chloride

Description

Overview of Toluenesulfonyl Chlorides as Versatile Synthetic Reagents

p-Toluenesulfonyl chloride (TsCl), often abbreviated as tosyl chloride, is a widely utilized reagent in organic synthesis. wikipedia.org Its primary and most well-known application is the conversion of alcohols, which are poor leaving groups, into tosylates, which are excellent leaving groups. svkm-iop.ac.inmasterorganicchemistry.com This transformation activates the hydroxyl group, paving the way for a wide array of subsequent reactions, including substitution and elimination. svkm-iop.ac.inmasterorganicchemistry.com Beyond this fundamental role, tosyl chloride also serves as a protecting group for alcohols and amines, a dehydrating agent, a chlorinating agent, and even a catalyst in certain reactions. svkm-iop.ac.in The versatility of TsCl extends to its ability to activate carboxylic acids, enabling the synthesis of esters and amides. svkm-iop.ac.in It is typically prepared through the chlorosulfonation of toluene (B28343). georganics.sk

Contextualizing 4-Toluenesulfonyl-d7 Chloride within Contemporary Organic Synthesis and Isotopic Applications

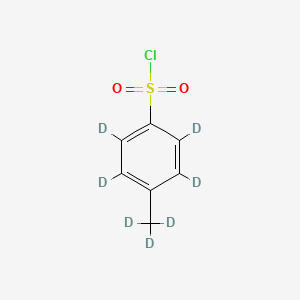

This compound is a specialized derivative of tosyl chloride where the seven hydrogen atoms on the toluene ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool for a range of applications in modern organic chemistry. researchgate.net While its general reactivity mirrors that of its non-deuterated counterpart, the presence of deuterium atoms allows it to be used in mechanistic studies to probe the kinetic isotope effect. symeres.com Furthermore, it serves as a "silent" tracer in mass spectrometry and NMR spectroscopy, helping to elucidate complex reaction pathways and the structures of new molecules without the interference that would be caused by protons. researchgate.netclearsynth.com The development of efficient methods for incorporating deuterium into organic molecules is an active area of research, driven by the increasing demand for such labeled compounds in fields ranging from medicinal chemistry to materials science. researchgate.netsnnu.edu.cn

Physical and Chemical Properties of this compound

The physical and chemical properties of this compound are largely similar to those of the non-deuterated p-Toluenesulfonyl chloride. However, the isotopic substitution results in a higher molecular weight and subtle differences in its spectroscopic data.

| Property | Value |

| Molecular Formula | C₇D₇ClO₂S |

| Molecular Weight | 197.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 67-69 °C georganics.sk |

| Boiling Point | 146 °C at 15 mmHg georganics.sk |

| Solubility | Insoluble in water manavchem.com |

Spectroscopic Data of this compound

The primary distinction of this compound lies in its spectroscopic signature, which is significantly altered by the presence of deuterium.

| Spectroscopic Technique | Key Features |

| ¹H NMR | The absence of signals in the aromatic and methyl regions confirms the complete deuteration of the toluene ring. |

| ¹³C NMR | The carbon signals of the deuterated aromatic ring and methyl group will show coupling to deuterium, resulting in multiplets. |

| IR Spectroscopy | The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. |

Synthesis and Applications of this compound

Common Synthetic Routes

The synthesis of this compound typically involves the use of deuterated starting materials. simsonpharma.com A common approach is the chlorosulfonation of toluene-d8. This method mirrors the industrial production of p-toluenesulfonyl chloride from toluene. wikipedia.org The key challenge lies in the preparation of the fully deuterated toluene precursor, which can be achieved through various deuteration methods.

Applications in Organic Synthesis

Similar to its non-deuterated analog, this compound is used to convert alcohols into the corresponding deuterated tosylates. wikipedia.org This process transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com It also reacts with primary and secondary amines to form deuterated sulfonamides. wikipedia.org These reactions are typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org

The primary research application of this compound is in the elucidation of reaction mechanisms. symeres.com By incorporating the deuterated tosyl group into a molecule, researchers can track its fate through a reaction sequence using techniques like mass spectrometry and NMR spectroscopy. fiveable.me The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide crucial information about the transition state of the rate-determining step. numberanalytics.com This makes this compound an invaluable probe for detailed mechanistic investigations. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClO2S |

|---|---|

Molecular Weight |

197.69 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

YYROPELSRYBVMQ-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)Cl)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Toluenesulfonyl D7 Chloride

Strategies for Selective Deuterium (B1214612) Incorporation into the Toluene (B28343) Aromatic Ring

The foundational step in the synthesis of 4-Toluenesulfonyl-d7 chloride is the preparation of toluene-d8, where all eight hydrogen atoms are replaced by deuterium. This is typically achieved through hydrogen-deuterium (H/D) exchange reactions on the toluene molecule.

Advanced Deuteration Techniques for Precursor Toluene Derivatives

Several advanced methods are employed for the deuteration of aromatic compounds like toluene. These techniques aim for high levels of deuterium incorporation and can be broadly categorized as follows:

Catalytic H/D Exchange: This is a common and effective method. researchgate.net Platinum-based catalysts, such as platinum on carbon (Pt/C), have shown a high tendency for deuteration at aromatic positions. researchgate.net The reaction is typically carried out using heavy water (D₂O) as the deuterium source. researchgate.nettn-sanso.co.jp The efficiency of this exchange can be influenced by factors such as the catalyst used, reaction temperature, and the presence of a hydrogen atmosphere. researchgate.net For instance, platinum catalysts can facilitate the deuteration of electron-rich aromatic compounds at room temperature, while less reactive compounds may require elevated temperatures. researchgate.net Palladium-based catalysts, in contrast, tend to favor deuteration at aliphatic positions. researchgate.net

Acid-Catalyzed Deuteration: Strong acids can facilitate the exchange of aromatic protons with deuterium from a deuterated solvent. google.com The method involves dissolving the aromatic compound in a deuterated solvent and treating it with a strong acid. google.com The efficiency of this method is dependent on the acidity of the catalyst. google.com

Electrochemical Deuteration: This modern approach offers a green and efficient alternative to traditional methods. xmu.edu.cnnih.gov It often uses heavy water as the deuterium source and avoids the need for transition metal catalysts and toxic deuterated reagents. xmu.edu.cn Electrocatalytic methods can achieve high yields and significant deuterium incorporation under mild conditions. xmu.edu.cnrsc.org For example, a nitrogen-doped ruthenium electrode has been used for the reductive deuteration of arenes using D₂O. nih.gov

Microwave-Assisted Synthesis: To enhance reaction efficiency and reduce production time, microwave technology combined with flow-type reactors has been developed for the synthesis of deuterated aromatic compounds. tn-sanso.co.jp This method allows for rapid heating and cooling, leading to a significant reduction in process time compared to conventional batch synthesis. tn-sanso.co.jp

Investigation of Isotopic Purity and Regioselectivity in Deuteration Steps

Ensuring high isotopic purity and controlling the position of deuterium incorporation (regioselectivity) are critical aspects of the synthesis.

Isotopic Purity Assessment: The isotopic purity of deuterated compounds is a crucial parameter and can be determined using several analytical techniques. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS), particularly electrospray ionization HR-MS (ESI-HRMS), is a rapid and sensitive method for characterizing isotopic purity by distinguishing between H/D isotopologs. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ²H NMR, is another powerful tool. rsc.orgnih.gov A combination of these techniques can provide a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound. rsc.org

Regioselectivity of Deuteration: The position of deuterium incorporation on the toluene ring is influenced by the chosen deuteration method and reaction conditions.

For toluene, steric factors often play a significant role. For instance, some iron-catalyzed H/D exchange reactions show a preference for deuteration at the sterically more accessible meta and para positions, with no observable deuteration at the ortho position under certain conditions. nih.gov

In contrast, enzymatic hydroxylation studies using deuterated toluene have shown that different isomers can be formed, suggesting the involvement of position-specific intermediates. pnas.orgnih.gov For example, the formation of m-cresol (B1676322) from 4-²H₁-toluene suggests the involvement of a 2,3-epoxide intermediate, while p-cresol (B1678582) formation points to a 3,4-epoxide intermediate. pnas.org

The regioselectivity of electrophilic aromatic substitution reactions, such as chlorosulfonation, is also a key consideration.

Chlorosulfonation Reactions for the Formation of Sulfonyl Chloride Moiety

Once the deuterated toluene (toluene-d8) is obtained, the next step is the introduction of the sulfonyl chloride group. This is typically achieved through an electrophilic aromatic substitution reaction known as chlorosulfonation.

For the deuterated analogue, the reaction is: CD₃C₆D₅ + SO₂Cl₂ → CD₃C₆D₄SO₂Cl + DCl

Optimization of Reaction Conditions for Maximizing Yield and Minimizing Side Reactions

The chlorosulfonation of toluene can yield a mixture of ortho and para isomers. The ratio of these isomers is dependent on the reaction conditions.

Reagents and Temperature: Chlorosulfonic acid (ClSO₃H) is a common reagent for this transformation. pageplace.destackexchange.com The reaction temperature can influence the product distribution. Lower temperatures may favor the formation of the ortho isomer, potentially due to stabilization of the intermediate through hydrogen bonding. stackexchange.com Conversely, higher temperatures tend to favor the thermodynamically more stable para isomer. stackexchange.com

Catalysts and Additives: The addition of certain salts, such as alkali metal or alkaline-earth metal chlorides or sulfates, can improve the yield of the desired p-toluenesulfonyl chloride. google.com

Reaction in Microreactors: Performing the sulfonation of toluene with sulfur trioxide (SO₃) in a microreactor has been shown to offer excellent control over reaction conditions, leading to high selectivity for the para isomer. researchgate.net Optimized conditions in a microreactor system, such as a reaction temperature of 28°C, have resulted in a selectivity of 96.54% for para-toluenesulfonic acid. researchgate.net

Assessment of Reaction Kinetics and Thermodynamics for Chlorosulfonation

Understanding the kinetics and thermodynamics of the chlorosulfonation reaction is essential for process optimization.

Reaction Kinetics: The chlorosulfonation of aromatic compounds like toluene with chlorosulfonic acid has been found to be first order with respect to the aromatic compound and can be third order with respect to chlorosulfonic acid in certain solvents. pageplace.de This suggests a complex mechanism likely involving the formation of an ion pair as the electrophile. pageplace.de The rate of sulfonation is also influenced by the concentration of the sulfonating agent. researchgate.net

Reaction Thermodynamics: As mentioned earlier, the formation of the para isomer is generally thermodynamically favored due to reduced steric hindrance compared to the ortho isomer. stackexchange.com At higher temperatures, where the reaction is more likely to be under thermodynamic control, the para product is the major product. stackexchange.com

Purification and Isolation Techniques for High-Purity Deuterated Sulfonyl Chlorides

After the chlorosulfonation reaction, the desired this compound must be separated from the reaction mixture, which may contain the ortho isomer, unreacted starting materials, and byproducts.

Crystallization: 4-Toluenesulfonyl chloride is a solid at room temperature. prepchem.comsigmaaldrich.com This property is exploited for its purification. The crude product mixture can be treated with cold water, causing the solid 4-toluenesulfonyl chloride to precipitate. prepchem.com The solid can then be isolated by filtration. prepchem.com Recrystallization from a suitable solvent, such as alcohol, can be used to further purify the product. prepchem.com

Chromatography: For achieving very high purity, chromatographic techniques can be employed. Flash column chromatography using silica (B1680970) gel is a common method for purifying organic compounds. rsc.org

Washing and Extraction: The isolated product may be washed with water to remove any remaining acid. prepchem.com Liquid-liquid extraction can also be used to separate the product from water-soluble impurities. tn-sanso.co.jp

Chromatographic and Recrystallization Methodologies for Deuterium-Labeled Compounds

The purification of this compound is a critical step to isolate the desired compound from unreacted starting materials, byproducts, and, most importantly, from its non-deuterated or partially deuterated counterparts. This process relies on advanced chromatographic and recrystallization techniques that exploit the subtle physical differences caused by isotopic labeling.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential tools for the separation and purification of deuterated compounds. rsc.org The separation is based on the "chromatographic deuterium effect" (CDE), where deuterated compounds exhibit slightly different retention times compared to their hydrogen-containing analogues. mcw.edu

In reversed-phase HPLC, deuterated compounds often elute earlier than their non-deuterated counterparts because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the non-polar stationary phase. mcw.edu The choice of chromatographic column and mobile phase is crucial for effective separation. For instance, pentafluorophenyl (PFP) columns have demonstrated effectiveness in modulating the CDE, sometimes allowing for better separation of isotopologues. mcw.edu

Gas chromatography can also be employed, particularly for its high resolution in separating volatile compounds. Different stationary phases, ranging from non-polar to polar, can be used to achieve separation. Non-polar stationary phases often result in an "inverse isotope effect," where the heavier deuterated compound elutes earlier. rsc.org

Recrystallization:

Recrystallization is a fundamental technique for purifying solid compounds. For 4-Toluenesulfonyl chloride, recrystallization from alcohol is a common method to obtain a highly pure product. prepchem.com A similar principle is applied to the deuterated analogue. The process involves dissolving the crude this compound in a suitable hot solvent and allowing it to cool slowly. The lower solubility of the compound at reduced temperatures causes it to crystallize out of the solution, leaving impurities behind in the solvent. This method is effective in removing the ortho isomer and other impurities, leading to a product with high chemical purity.

Quantification of Isotopic Enrichment and Chemical Purity in the Final Product

Ensuring the quality of this compound requires rigorous analytical methods to determine both its chemical purity and the extent of deuterium incorporation, known as isotopic enrichment. The primary techniques for this dual analysis are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS):

HR-MS is a powerful technique for quantifying isotopic purity. nih.gov It precisely measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules that differ only in their isotopic composition (isotopologues). By analyzing the mass spectrum of a sample, the relative abundance of the fully deuterated (d7) compound compared to partially deuterated (d6, d5, etc.) and non-deuterated (d0) species can be determined. rsc.orgresearchgate.net This data is used to calculate the percentage of isotopic enrichment. For example, a study on various commercially available deuterated compounds reported isotopic purities ranging from 94.7% to 99.9% as determined by LC-ESI-HR-MS. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides critical information about the structure of the molecule and the specific locations of the deuterium atoms. rsc.org

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the ¹H NMR spectrum will show very small signals corresponding to any residual protons. By comparing the integration of these residual proton signals to that of a known internal standard, the degree of deuteration can be calculated. wikipedia.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com It confirms that the deuterium atoms are located at the expected positions on both the aromatic ring and the methyl group. While the resolution is lower than in ¹H NMR, ²H NMR is highly effective for verifying the structure and quantifying the enrichment of highly deuterated compounds. huji.ac.il

Combining HR-MS and NMR provides a comprehensive assessment, confirming the structural integrity, chemical purity, and isotopic enrichment of the final this compound product. rsc.org

Table 1: Analytical Techniques for Purity and Enrichment Analysis

| Analytical Technique | Primary Purpose | Information Obtained | Key Research Findings |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Quantification | Relative abundance of isotopologues (d0 to d7), calculation of % isotopic purity. | ESI-HRMS offers a rapid, sensitive, and low-sample consumption method for determining isotopic purity. nih.gov It provides values consistent with certified standards. researchgate.net |

| ¹H NMR Spectroscopy | Chemical Purity & Isotopic Enrichment | Identification and quantification of proton-containing impurities and residual non-deuterated compound. | Allows for the determination of deuterium incorporation by measuring the reduction in proton signal intensity. wikipedia.org |

| ²H NMR Spectroscopy | Structural Confirmation & Isotopic Enrichment | Direct observation of deuterium signals, confirming label positions and quantifying enrichment. | A useful technique for highly deuterium-enriched compounds, providing quantitative peak integration under proper experimental settings. sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity & Purification | Separation of the target compound from impurities and isomers. | The chromatographic deuterium effect can be utilized to separate deuterated from non-deuterated compounds. mcw.edu |

| Gas Chromatography (GC) | Chemical Purity & Purification | Separation of volatile components and isomers. | Different stationary phases can influence the elution order of isotopologues. rsc.org |

Applications of 4 Toluenesulfonyl D7 Chloride in Complex Organic Synthesis

As a Deuterated Sulfonylating Agent in the Formation of Sulfonamides and Sulfonate Esters

The primary function of 4-toluenesulfonyl chloride and its deuterated counterpart is to convert alcohols and amines into their corresponding sulfonate esters and sulfonamides. wikipedia.orggeorganics.sk This transformation is fundamental in organic synthesis, often employed to turn a poor leaving group (like a hydroxyl group) into an excellent one (a tosylate group), thereby facilitating subsequent nucleophilic substitution or elimination reactions. wikipedia.org

The reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. wikipedia.org These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org The use of 4-toluenesulfonyl-d7 chloride in these standard reactions produces deuterated sulfonamides and sulfonate esters, which are invaluable for specialized studies.

The synthesis of deuterium-labeled sulfonamides using this compound is a key strategy for investigating reaction mechanisms. The deuterium (B1214612) atoms on the tosyl group act as stable isotopic labels that can be tracked throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

For instance, in studies of reactions involving the cleavage or rearrangement of a tosyl group, the presence of the d7-label allows chemists to determine the fate of the tosyl moiety. Mechanistic inquiries, such as those exploring radical-mediated reactions where a sulfonamide group might act as a leaving group, can benefit from this labeling. ucl.ac.uk The deuterium label helps confirm whether the tosyl group remains intact or undergoes transformation, providing crucial evidence for the proposed reaction pathway.

Table 1: Synthesis of Deuterated Sulfonamides

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | This compound | d7-Tosyl-sulfonamide (CD₃C₆D₄SO₂NR₂) | Mechanistic probes, internal standards for mass spectrometry. acs.org |

The conversion of alcohols to deuterated tosylate esters using this compound is a cornerstone for mechanistic studies of substitution (Sₙ2) and elimination (E2) reactions. wikipedia.org The d7-tosylate group is an excellent leaving group, and its isotopic signature is critical for kinetic isotope effect (KIE) studies. While the deuterium atoms are on the aromatic ring and not directly involved in the bond-breaking steps at the reaction center, their presence can be used to precisely track the leaving group in complex reaction mixtures.

In tracing studies, the distinct mass of the d7-tosylate fragment allows for unambiguous identification in mass spectrometry analysis of reaction intermediates and products. This is particularly useful in complex systems or in the synthesis of natural products where multiple reactive sites are present. Isotopic labeling studies using deuterated tosylates have been instrumental in confirming reaction pathways, such as the orgsyn.orgCurrent time information in Bangalore, IN.-hydride transfer in gold-catalyzed cyclizations. bham.ac.uk

Table 2: Applications of Deuterated Sulfonate Esters in Reaction Tracing

| Substrate Type | Product | Reaction Studied | Purpose of Deuteration |

|---|---|---|---|

| Alkyl Alcohols | d7-Alkyl Tosylates | Sₙ2, E2 Reactions | Tracing the leaving group, elucidating reaction mechanisms. wikipedia.orgbeilstein-journals.org |

| Polyols | d7-Poly-tosylates | Selective substitution/elimination | Following reaction pathways in complex molecules. |

Strategic Implementation in Protecting Group Chemistry

The tosyl group is a widely utilized protecting group for alcohols and amines due to its stability under a wide range of reaction conditions and the availability of reliable methods for its removal. wikipedia.org The use of this compound provides a deuterated version of this protecting group, offering unique advantages for analytical purposes.

The protection of functional groups with the d7-tosyl group follows the same well-established protocols as its non-deuterated counterpart. orgsyn.org An alcohol or amine is treated with this compound in the presence of a base to yield the corresponding d7-tosylate or d7-sulfonamide.

The primary benefit of using a d7-tosyl protecting group is its utility as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). acs.org When synthesizing complex molecules, such as drug candidates, a small amount of the d7-labeled material can be co-injected with the non-labeled primary sample. Since the deuterated and non-deuterated compounds have virtually identical retention times but different masses, the d7-labeled compound serves as a perfect internal standard for accurate quantification.

The removal of a tosyl group is a critical step in a synthetic sequence. Common deprotection methods for tosylamides include using strong acids or reductive conditions. For tosylate esters, reduction with agents like lithium aluminium hydride is effective. wikipedia.org

When a d7-tosyl group is used, it is expected that the deuterium atoms on the aromatic ring will remain in place during deprotection, as the chemistry occurs at the sulfur atom or the S-O/S-N bond. Mechanistic studies can confirm this retention. For example, upon reductive cleavage, the d7-toluene byproduct can be isolated and analyzed by NMR or MS to confirm that no H-D exchange has occurred on the aromatic ring. This confirms the integrity of the label throughout the protection-deprotection sequence, which is vital for its use in quantitative and metabolic studies.

Utility in the Synthesis of Complex Deuterated Molecules

Beyond its role as a labeled activating or protecting group, this compound can be a key building block in the synthesis of more complex molecules where the deuterium label is a desired feature of the final target. Deuterated compounds are increasingly important in pharmaceutical research to study and modify the metabolic profiles of drugs (the "deuterium effect") and as internal standards for pharmacokinetic studies. acs.orgmdpi.com

In a multi-step synthesis, the d7-tosyl group can be incorporated and carried through several transformations. For example, a d7-tosylate can be converted into a d7-aryl sulfone. Subsequent chemical modifications on other parts of the molecule can lead to a final, complex product that retains the deuterated aromatic sulfone moiety. Such syntheses have been reported for creating deuterated very long-chain polyunsaturated fatty acids, where aryl sulfones are key intermediates. nih.gov The presence of the deuterated fragment serves as a permanent marker within the intricate molecular architecture.

Development of Deuterium-Labeled Analogs for Spectroscopic Tracking

One of the primary applications of isotopic labeling is in the creation of heavy-labeled internal standards for quantitative analysis by mass spectrometry (MS). thalesnano.comacs.org In complex biological or environmental samples, the precise quantification of a target analyte can be challenging due to matrix effects and variations in instrument response. The isotope dilution mass spectrometry (IDMS) method overcomes these issues by adding a known quantity of a stable, isotopically labeled version of the analyte to the sample. Because the labeled standard is chemically identical to the analyte, it behaves identically during sample extraction, purification, and ionization, but is distinguishable by its higher mass.

This compound is an ideal reagent for preparing such standards for molecules containing hydroxyl (-OH) or amino (-NH₂) groups. The reaction of an alcohol or amine with this compound attaches a d7-tosyl group, increasing the molecular weight of the resulting derivative by 7 mass units compared to the same derivative made with standard, non-deuterated TsCl. This significant mass shift allows for clear differentiation between the analyte and the internal standard in an MS experiment, with virtually no risk of signal overlap. nih.gov

The low natural abundance of deuterium ensures that the background signal at the mass of the labeled compound is negligible, leading to enhanced detection sensitivity and accuracy. nih.gov This method is invaluable for pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. simsonpharma.com By derivatizing a target molecule with this compound, a robust internal standard is created for its precise quantification in biological fluids.

Table 1: Comparison of Molecular Weights for Spectroscopic Analysis This table illustrates the mass shift achieved by derivatizing a simple alcohol, benzyl (B1604629) alcohol, with standard p-toluenesulfonyl chloride versus this compound, highlighting its utility for mass spectrometry-based tracking.

| Compound | Reagent | Resulting Product | Molecular Weight ( g/mol ) | Mass Shift from Analyte |

| Benzyl Alcohol | - | C₇H₈O | 108.14 | - |

| Benzyl Alcohol | p-Toluenesulfonyl chloride | Benzyl tosylate | 262.32 | +154.18 |

| Benzyl Alcohol | This compound | Benzyl tosylate-d7 | 269.36 | +161.22 |

Applications in Synthetic Pathways Towards Isotopic Variants of Natural Products and Advanced Materials

Beyond its use in creating standards for analytical chemistry, this compound is also employed in the synthesis of stable isotopic variants of complex molecules where the deuterium label is retained in the final product. This is particularly relevant in the synthesis of derivatives of natural products and in the development of advanced materials.

While the tosylate group is often used as an excellent leaving group in nucleophilic substitution reactions—a scenario where the label would be lost—it can also be incorporated as a permanent structural feature. wikipedia.org The reaction of this compound with a primary or secondary amine yields a highly stable N-sulfonamide. wikipedia.org This reaction provides a direct and efficient method for introducing a d7-tosyl group into a target molecule, creating a deuterated analog. Such analogs are invaluable for several research applications:

Elucidating Reaction Mechanisms: Studying the kinetic isotope effect (KIE) can provide deep insight into reaction pathways.

Probing Biological Activity: Creating deuterated versions of bioactive natural products or drugs can alter their metabolic stability, potentially leading to improved pharmacokinetic properties. acs.org

Advanced Materials Science: The incorporation of deuterium into polymers or other materials can modify their properties and allows their fate and distribution to be tracked using methods like Raman spectroscopy or neutron scattering. acs.org For example, modifying a biopolymer like cellulose (B213188) with this compound would yield a deuterated material whose interactions and degradation could be monitored with high precision.

The synthesis of these isotopic variants allows researchers to explore structure-activity relationships and metabolic pathways with a level of detail that would be otherwise unattainable.

Table 2: Synthesis of Stable Isotopic Variants via Sulfonamide Formation This table provides examples of how this compound can be used to synthesize stable, deuterated analogs of molecules containing primary or secondary amine functional groups.

| Precursor Class | Example Precursor | Reaction with this compound | Resulting Deuterated Product |

| Amino Acid Ester | Methyl Leucinate | N-Tosylation | Methyl N-(4-toluenesulfonyl-d7)leucinate |

| Bioactive Amine | Amphetamine | N-Tosylation | N-(4-toluenesulfonyl-d7)amphetamine |

| Polymer Building Block | Aminocaproic Acid | N-Tosylation | N-(4-toluenesulfonyl-d7)aminocaproic acid |

Mechanistic Investigations Utilizing 4 Toluenesulfonyl D7 Chloride

Kinetic Isotope Effect (KIE) Studies in Reactions Involving 4-Toluenesulfonyl-d7 Chloride

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs using this compound can provide valuable information about the rate-determining step and the nature of the transition state.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the case of reactions involving the sulfonyl chloride group of this compound, such as the formation of tosylates or sulfonamides, the bonds to the deuterium (B1214612) atoms on the aromatic ring are not directly involved in the bond-breaking or bond-forming processes at the sulfur center. wikipedia.org Consequently, a primary deuterium KIE is not expected for these reactions.

A secondary KIE arises when the isotopic substitution is at a position remote from the reacting center. wikipedia.org These effects are typically much smaller than primary KIEs and are often used to probe changes in hybridization or steric environment at or near the reaction site between the ground state and the transition state. For this compound, any observed KIE would be a secondary effect. The deuteration of the aromatic ring can influence the vibrational frequencies of the C-D bonds, which may lead to a small but measurable change in the reaction rate.

The magnitude of the secondary KIE can provide clues about the reaction mechanism. For instance, in nucleophilic substitution reactions at the sulfur atom, a change in the electronic environment of the aromatic ring in the transition state could be subtly influenced by the deuterium substitution.

Table 1: Illustrative Secondary Kinetic Isotope Effects (kH/kD) for the Reaction of 4-Toluenesulfonyl Chloride and its d7-Analog with a Generic Nucleophile (Nu)

| Reaction Type | Expected kH/kD | Implication |

|---|---|---|

| SN2-like | 1.01 - 1.05 | Minimal change in the electronic environment of the aromatic ring in the transition state. |

Note: The values in this table are hypothetical and serve to illustrate the expected small magnitude of the secondary KIE for reactions involving this compound, based on general principles of secondary KIEs.

The subtle secondary KIEs observed with this compound can be correlated with the structure of the transition state. In a typical SN2 reaction, a nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The deuterium atoms on the aromatic ring are not in close proximity to the reacting center, and thus the effect on the rate is minimal. A small, normal KIE (kH/kD > 1) might be rationalized by considering hyperconjugative effects or changes in the out-of-plane bending vibrations of the C-D bonds in the transition state.

Conversely, in a more dissociative (SN1-like) mechanism, where the S-Cl bond cleavage is more advanced in the transition state, the development of any charge at the sulfur center is primarily stabilized by the oxygen atoms of the sulfonyl group. The remote deuterium atoms on the phenyl ring would have an even smaller influence, potentially leading to a KIE value very close to unity or even slightly inverse (kH/kD < 1). wikipedia.org

Reaction Pathway Determination through Deuterium Labeling and Tracing

The presence of seven deuterium atoms on the aromatic ring of this compound provides a distinct isotopic label that can be traced throughout a reaction sequence using techniques such as mass spectrometry and NMR spectroscopy.

While the tosyl group is generally stable and does not undergo rearrangement, the deuterium label in this compound would be an invaluable tool for detecting any unexpected atom scrambling or intermolecular transfer of the tosyl group. For example, if a reaction were to proceed through an intermediate where the tosyl group could potentially migrate, the deuterium labeling would allow for the unequivocal tracking of this process. The distinct mass of the d7-tosyl group would make it easily distinguishable from any unlabeled tosyl groups present in the reaction mixture, thereby clarifying whether a process is intramolecular or intermolecular.

The deuterium label in this compound is particularly useful for the identification of reactive intermediates that retain the tosyl group. In mass spectrometry analysis, fragments containing the d7-tosyl group will have a mass that is 7 units higher than the corresponding unlabeled fragments. This mass shift allows for the confident assignment of structures to intermediates and products, helping to piece together the reaction pathway. For instance, if an intermediate is trapped and analyzed, the presence of the d7-label would confirm that the tosyl group from the original reagent is part of that intermediate.

Investigation of Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the mechanism of reactions involving sulfonyl chlorides. nih.gov Studies on the solvolysis of arenesulfonyl chlorides have shown that the reaction can proceed through different mechanisms, ranging from SN2 to SN1, depending on the solvent's nucleophilicity and ionizing power. koreascience.kr The use of this compound in conjunction with kinetic solvent isotope effect (KSIE) studies (e.g., comparing reaction rates in H₂O vs. D₂O, or CH₃OH vs. CH₃OD) can provide a more detailed picture of the transition state. nih.gov

For example, a significant KSIE (typically > 1.5) in the solvolysis of an arenesulfonyl chloride is often indicative of an SN2 mechanism where the solvent acts as a nucleophile in the rate-determining step. nih.govkoreascience.kr By studying the secondary KIE from the d7-label in different solvents, one could probe how the solvent influences the electronic environment of the transition state.

In some cases, the reaction of an alcohol with tosyl chloride can lead to the formation of an alkyl chloride instead of the expected tosylate. This outcome is influenced by the solvent and the nature of the alcohol. nih.gov The use of this compound could help to elucidate the mechanism of this competing reaction. For instance, by tracking the deuterated tosylate intermediate, researchers could determine the rate of its formation and subsequent conversion to the chloride.

Table 2: Influence of Solvent on the Reaction of Alcohols with 4-Toluenesulfonyl Chloride

| Solvent Type | Predominant Reaction | Mechanistic Implication |

|---|---|---|

| Non-polar aprotic (e.g., Dichloromethane) | Tosylation | Favors the standard reaction pathway where the alcohol acts as a nucleophile. researchgate.net |

| Polar aprotic (e.g., DMF) | Chlorination | Can facilitate the displacement of the tosylate group by the chloride ion generated in situ. nih.gov |

This systematic investigation of solvent effects, aided by the isotopic labeling of this compound, allows for a comprehensive understanding of the factors that govern the reactivity and selectivity of this important reagent.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Toluenesulfonyl Chloride |

| Dichloromethane |

| N,N-Dimethylformamide (DMF) |

Influence of Solvent Polarity and Hydrogen-Bonding Capacity on Reaction Rates and Outcomes

The solvent environment plays a critical role in determining the rate and mechanism of the reactions of sulfonyl chlorides. The polarity of the solvent can influence the stability of reactants, transition states, and products, thereby altering the activation energy of the reaction.

Research Findings:

Studies on the nucleophilic substitution reactions of p-toluenesulfonyl chloride, the non-deuterated analog of this compound, have demonstrated a significant dependence of the reaction rate on the nature of the solvent. Reactions are markedly faster in polar aprotic solvents compared to polar protic solvents. For instance, the reaction of p-toluenesulfonyl chloride with α-hydroxy acids is reported to be 3 to 50 times faster in polar aprotic solvents. allresearchjournal.com

This observation can be attributed to the differential solvation of the reacting species. In polar protic solvents, such as alcohols, the nucleophile is strongly solvated through hydrogen bonding. This solvation stabilizes the nucleophile in its ground state, increasing the energy required to reach the transition state and thus slowing the reaction. allresearchjournal.com Conversely, in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), the nucleophile is less strongly solvated, making it more reactive and accelerating the reaction rate. allresearchjournal.comallresearchjournal.com

The following interactive data table illustrates the general effect of solvent type on the reaction rate of p-toluenesulfonyl chloride, which is expected to be analogous for its deuterated counterpart.

| Solvent Type | Examples | Relative Reaction Rate | Primary Solvation Effect |

|---|---|---|---|

| Polar Aprotic | Acetonitrile, DMF, Acetone | High | Weakly solvates the nucleophile, increasing its reactivity. |

| Polar Protic | Methanol, Ethanol, Water | Low | Strongly solvates the nucleophile via hydrogen bonding, decreasing its reactivity. |

| Nonpolar | Hexane, Toluene (B28343) | Very Low | Poor solvation of charged transition states. |

The use of this compound in these studies would allow for the investigation of secondary kinetic isotope effects, which could provide further details on the structure of the transition state.

Mechanistic Implications of Deuterated Solvents in Conjunction with Deuterated Reagents

The combination of a deuterated reagent, such as this compound, with a deuterated solvent provides a powerful method for dissecting reaction mechanisms. The kinetic solvent isotope effect (KSIE) is a key parameter derived from such experiments, representing the ratio of the reaction rate in a non-deuterated solvent to that in its deuterated counterpart (e.g., kH₂O/kD₂O or kCH₃OH/kCH₃OD).

Research Findings:

The magnitude of the KSIE can help distinguish between different reaction mechanisms, such as the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. For solvolysis reactions of sulfonyl chlorides, an Sₙ1 mechanism, which involves the formation of a sulfonyl cation in the rate-determining step, is expected to show a KSIE value close to 1. koreascience.kr In contrast, an Sₙ2 mechanism, where the solvent acts as a nucleophile in the rate-determining step, typically exhibits a KSIE value greater than 1. koreascience.kr

For example, in a study on the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride, a compound structurally related to p-toluenesulfonyl chloride, the KSIE (kCH₃OH/kCH₃OD) was found to be 1.75. koreascience.kr This value, being significantly greater than 1, is consistent with a bimolecular mechanism where the solvent molecule is involved in the transition state. koreascience.kr A KSIE value greater than 2 is often indicative of the solvent acting as a general base catalyst in the reaction. koreascience.kr

The following table summarizes the interpretation of KSIE values in the context of solvolysis reactions.

| KSIE (k_H / k_D) Value | Interpretation | Proposed Mechanism |

|---|---|---|

| ~ 1 | Little to no solvent involvement in the rate-determining step. | Sₙ1-like |

| > 1 (e.g., 1.5 - 2.0) | Solvent acts as a nucleophile in the rate-determining step. | Sₙ2-like |

| > 2 | Solvent acts as a general-base catalyst. | Sₙ2 with general base catalysis |

Employing this compound in these studies would add another layer of mechanistic detail. A secondary kinetic isotope effect arising from the deuterated tolyl group could provide information about changes in hyperconjugation or steric effects at the transition state, complementing the insights gained from the KSIE.

Advanced Spectroscopic Characterization and Structural Elucidation of Products Derived from 4 Toluenesulfonyl D7 Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Tracking and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. In the context of deuterated molecules, NMR provides detailed information on the position and extent of deuterium incorporation.

Quantitative NMR (qNMR) is a highly accurate method for determining the isotopic enrichment and purity of deuterated compounds. By comparing the integrals of residual proton signals in ¹H NMR with the signals of a known internal standard, the degree of deuteration can be precisely calculated.

In the case of 4-toluenesulfonyl-d7 chloride, the aromatic protons and the methyl protons of the toluene (B28343) ring are replaced by deuterium. A high-resolution ¹H NMR spectrum of a sample of this compound would be expected to show very small residual signals corresponding to any remaining protons on the aromatic ring and the methyl group. The absence or significant attenuation of signals at approximately 7.8 ppm and 2.5 ppm (typical chemical shifts for the aromatic and methyl protons of p-toluenesulfonyl chloride, respectively) would confirm a high level of deuteration.

¹³C NMR spectroscopy is also a valuable tool for assessing isotopic purity. The carbon signals in a ¹³C NMR spectrum are split by coupling to directly attached deuterium atoms. This results in characteristic multiplets, and the pattern of these multiplets can confirm the location of deuterium labeling. Furthermore, the chemical shifts of carbons bonded to deuterium are slightly shifted upfield compared to their protonated counterparts, an effect known as the deuterium isotope effect on ¹³C chemical shifts.

For products derived from this compound, such as deuterated tosylates, ¹⁹F NMR can be employed if a fluorine-containing moiety is present in the molecule. This allows for an additional, often simpler, spectroscopic handle for quantitative analysis, as the ¹⁹F nucleus is 100% abundant and highly sensitive.

Table 1: Representative ¹H and ¹³C NMR Data for p-Toluenesulfonyl Chloride and Expected Data for this compound

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| p-Toluenesulfonyl chloride | ¹H | Aromatic (ortho to SO₂Cl) | ~7.8 | Doublet | ~8.0 |

| ¹H | Aromatic (meta to SO₂Cl) | ~7.4 | Doublet | ~8.0 | |

| ¹H | Methyl | ~2.5 | Singlet | N/A | |

| This compound (Expected) | ¹H | Aromatic | Residual signals | Multiplet | N/A |

| ¹H | Methyl | Residual signal | Singlet | N/A | |

| p-Toluenesulfonyl chloride | ¹³C | Aromatic (C-SO₂Cl) | ~145 | Singlet | N/A |

| ¹³C | Aromatic (C-H ortho) | ~130 | Singlet | N/A | |

| ¹³C | Aromatic (C-H meta) | ~128 | Singlet | N/A | |

| ¹³C | Aromatic (C-CH₃) | ~135 | Singlet | N/A | |

| ¹³C | Methyl | ~22 | Singlet | N/A | |

| This compound (Expected) | ¹³C | Aromatic (C-SO₂Cl) | Shifted upfield | Singlet | N/A |

| ¹³C | Aromatic (C-D) | Shifted upfield | Multiplet | J(C,D) ~20-30 | |

| ¹³C | Methyl (CD₃) | Shifted upfield | Multiplet | J(C,D) ~20-30 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules, including those containing isotopic labels. For derivatives of this compound, 2D NMR can confirm the site of tosylation and elucidate the stereochemistry of the resulting product.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. In a tosylated alcohol, for instance, COSY can be used to trace the connectivity of the protons in the alcohol moiety, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the ¹³C spectrum and confirming the attachment of the deuterated tosyl group to a specific oxygen atom by observing the correlation of the proton on the adjacent carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This can provide crucial connectivity information, for example, by showing a correlation between the protons of the alcohol moiety and the carbons of the deuterated aromatic ring of the tosyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is invaluable for assigning stereochemistry, as protons that are close in space will show cross-peaks in the NOESY spectrum, regardless of whether they are directly bonded.

By combining these 2D NMR techniques, a comprehensive and unambiguous structural assignment of products derived from this compound can be achieved.

Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) allows for the determination of the mass of a molecule with very high precision. This enables the calculation of the exact elemental composition and the confirmation of the presence and number of deuterium atoms. The mass of this compound will be significantly higher than its non-deuterated counterpart due to the seven deuterium atoms. HRMS can precisely measure this mass difference, confirming the isotopic enrichment.

For a product formed from the reaction of this compound with another molecule, HRMS can be used to determine the elemental composition of the product, thereby confirming the successful incorporation of the deuterated tosyl group.

Mass spectrometry not only provides the molecular weight of a compound but also information about its structure through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the original structure.

For compounds containing the 4-toluenesulfonyl-d7 group, the fragmentation pattern will be characteristic. The toluenesulfonyl group itself is a stable fragment. A prominent peak in the mass spectrum of a tosylated compound often corresponds to the tosyl cation. For the deuterated analog, this would be the C₇D₇SO₂⁺ ion. The observation of this fragment at the expected higher mass-to-charge ratio (m/z) would be a strong indicator of the presence of the deuterated tosyl group.

Furthermore, the retention of deuterium on the aromatic ring and methyl group fragments can be tracked. For example, the tropylium (B1234903) ion (C₇H₇⁺) is a common fragment in the mass spectra of toluene-containing compounds, typically observed at m/z 91. For a compound containing the 4-toluenesulfonyl-d7 group, the corresponding deuterated tropylium ion (C₇D₇⁺) would be expected at m/z 98. The presence and relative intensity of this peak can provide insights into the fragmentation pathways and the stability of the deuterated fragments.

Table 2: Common Mass Spectrometry Fragments for p-Toluenesulfonyl Chloride and Expected Fragments for Derivatives of this compound

| Fragment Ion | Structure | m/z (Non-deuterated) | m/z (Deuterated) |

| Toluenesulfonyl cation | [CH₃C₆H₄SO₂]⁺ | 155 | 162 |

| Tropylium ion | [C₇H₇]⁺ | 91 | 98 |

| Phenylsulfinyl cation | [C₆H₅SO]⁺ | 125 | 130 (for C₆D₅SO⁺) |

| Phenyl cation | [C₆H₅]⁺ | 77 | 82 (for C₆D₅⁺) |

Note: The m/z values for the deuterated fragments are calculated based on the full deuteration of the toluene moiety.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its characteristic molecular vibrations. The substitution of hydrogen with deuterium leads to predictable changes in the vibrational spectra due to the increased mass of deuterium.

The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, C-D, and aromatic C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) than their C-H and aromatic C-H counterparts. This isotopic shift is a clear and calculable effect that can be used to confirm the presence and location of deuterium atoms in a molecule.

For this compound and its derivatives, the following isotopic effects in the vibrational spectra would be expected:

Aromatic C-D Stretching: The aromatic C-H stretching vibrations, typically observed in the range of 3000-3100 cm⁻¹, would be shifted to approximately 2200-2300 cm⁻¹ for the aromatic C-D stretches.

Aliphatic C-D Stretching: The C-H stretching vibrations of the methyl group, usually found around 2850-2960 cm⁻¹, would be shifted to lower wavenumbers for the CD₃ group.

S-Cl Stretching: The S-Cl stretching vibration, which is typically found in the lower frequency region of the IR spectrum, may also exhibit a small shift upon deuteration of the rest of the molecule.

Table 3: Key Vibrational Modes for p-Toluenesulfonyl Chloride and Expected Shifts for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Non-deuterated | Expected Wavenumber (cm⁻¹) for Deuterated |

| Aromatic C-H Stretch | 3100 - 3000 | N/A |

| Aromatic C-D Stretch | N/A | ~2300 - 2200 |

| Methyl C-H Stretch | 2960 - 2850 | N/A |

| Methyl C-D Stretch | N/A | ~2200 - 2100 |

| S=O Asymmetric Stretch | ~1370 | Minor shift |

| S=O Symmetric Stretch | ~1180 | Minor shift |

| Aromatic C=C Stretch | 1600 - 1450 | Minor shift |

Note: The expected wavenumbers for the deuterated compound are approximate and based on the general isotopic effect on vibrational frequencies.

By analyzing these isotopic shifts, vibrational spectroscopy provides a powerful complementary technique to NMR and mass spectrometry for the comprehensive characterization of products derived from this compound.

Analysis of C-H/C-D Stretching Frequencies and Their Influence on Molecular Conformations

The vibrational characteristics of isotopically labeled compounds, such as this compound, provide profound insights into molecular structure and dynamics. The substitution of hydrogen with its heavier isotope, deuterium, induces a notable shift in the vibrational frequencies of the C-H bonds, a phenomenon that is readily observable using infrared (IR) and Raman spectroscopy. This isotopic substitution primarily affects the stretching frequencies due to the mass difference between hydrogen and deuterium, while the electronic structure and the force constant of the bond remain virtually unchanged.

The aromatic C-H stretching vibrations in the parent compound, 4-Toluenesulfonyl Chloride, are typically observed in the 3100-3000 cm⁻¹ region of the infrared spectrum. The methyl (CH₃) group also exhibits characteristic symmetric and asymmetric stretching modes in the 2950-2850 cm⁻¹ range. Upon deuteration of the aromatic ring and the methyl group to yield this compound, these C-H stretching frequencies are expected to shift to significantly lower wavenumbers.

The theoretical relationship between the C-H and C-D stretching frequencies (νC-H and νC-D) can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the system. This leads to an expected isotopic shift ratio (νC-H / νC-D) of approximately √2, or ~1.41. However, due to anharmonicity and coupling with other vibrational modes, the experimentally observed ratios are typically in the range of 1.35 to 1.38.

Below is a data table presenting the typical experimental C-H stretching frequencies for 4-Toluenesulfonyl Chloride and the corresponding predicted frequencies for the C-D stretches in this compound, based on established isotopic shifts.

| Vibrational Mode | Typical C-H Stretching Frequency (cm⁻¹) in 4-Toluenesulfonyl Chloride | Predicted C-D Stretching Frequency (cm⁻¹) in this compound |

|---|---|---|

| Aromatic C-H Stretch | ~3070 | ~2274 |

| Methyl (asymmetric) C-H Stretch | ~2950 | ~2201 |

| Methyl (symmetric) C-H Stretch | ~2870 | ~2111 |

Correlation of Vibrational Data with Theoretical Predictions for Deuterated Species

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the vibrational spectra of molecules. nih.gov For deuterated species like this compound, these computational methods provide a robust framework for correlating predicted vibrational frequencies with experimental data.

In a typical theoretical approach, the molecular geometry of the compound is first optimized to find its lowest energy conformation. Subsequently, a vibrational frequency analysis is performed on this optimized structure. To predict the spectrum of a deuterated analog, the calculation is repeated with the mass of the relevant hydrogen atoms changed to that of deuterium. The underlying potential energy surface computed by the electronic structure method remains the same. This in-silico isotopic substitution allows for a direct prediction of the shifts in vibrational frequencies.

A comparison of theoretically predicted vibrational frequencies with experimental data for deuterated compounds serves several key purposes:

Validation of Assignments: Theoretical predictions help to confirm the assignment of specific bands in the experimental IR and Raman spectra. The significant and predictable shift of C-D modes to lower frequencies provides a clear signature that can be matched between the calculated and observed spectra, aiding in the unambiguous assignment of other, more complex vibrational modes.

Assessment of Theoretical Models: The accuracy of the frequency shifts predicted by computational models provides a measure of the quality of the theoretical approach. While DFT calculations are powerful, they rely on approximations for the exchange-correlation functional and are typically based on a harmonic oscillator model. researchgate.net Discrepancies between predicted and experimental frequencies can highlight the importance of anharmonic effects or intermolecular interactions present in the experimental condensed phase, which are often absent in the gas-phase theoretical calculations.

Refinement of Force Fields: By scaling the calculated frequencies with empirical factors, it is possible to achieve better agreement with experimental results. This scaling can account for systematic errors in the computational method and the neglect of anharmonicity. The data from deuterated species provide additional data points that can be used to refine these scaling factors, leading to more accurate predictions for a wider range of molecules.

For this compound, DFT calculations would be expected to accurately reproduce the shift of the aromatic and methyl C-H stretching vibrations to their corresponding C-D frequencies. The agreement between the predicted and observed frequencies for these modes would lend confidence to the assignment of other vibrations in the "fingerprint" region of the spectrum, such as S=O stretches, C-S stretches, and various bending and torsional modes, which are also affected, albeit to a lesser extent, by deuteration.

Theoretical and Computational Studies of 4 Toluenesulfonyl D7 Chloride Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic electronic properties and reactivity of molecules like 4-Toluenesulfonyl-d7 Chloride. These in silico methods allow for the detailed exploration of molecular structures, reaction mechanisms, and energetic landscapes at the atomic level, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of organic compounds. For this compound, DFT is instrumental in mapping the potential energy surface for its reactions, such as nucleophilic substitution at the sulfur center. mdpi.com This process involves converting alcohols into tosylates or amines into sulfonamides. wikipedia.org

DFT calculations can precisely locate the geometries of reactants, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined, which is a key predictor of the reaction rate. For instance, studies on the SN2-type chloride exchange reaction in arenesulfonyl chlorides have utilized DFT to model the single transition state involved. mdpi.com

The energetics of a hypothetical tosylation reaction of an alcohol (R-OH) by this compound can be systematically evaluated. This includes the formation of an initial reactant complex, the transition state for the S-O bond formation and S-Cl bond cleavage, and the final product complex. The deuteration in the tolyl group is not expected to significantly alter the primary reaction mechanism at the sulfur center but will subtly influence the vibrational energies, a factor captured in these calculations.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | Separated Ts-d7-Cl + R-OH | 0.00 | 0.00 |

| Reactant Complex | Pre-reaction complex | -2.5 | +3.0 |

| Transition State (TS) | SN2-like displacement of Cl | +18.0 | +22.5 |

| Product Complex | Post-reaction complex (Ts-d7-OR + HCl) | -12.0 | -9.5 |

| Products | Separated Ts-d7-OR + HCl | -10.0 | -13.0 |

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. Computational methods can be used to perform a detailed conformational analysis, identifying the most stable arrangements of the molecule. nih.gov This typically involves calculating the energy as a function of torsion angles for key rotatable bonds, such as the C(aryl)-S bond and the S-C(methyl) bond.

For this compound, a key conformational feature is the orientation of the sulfonyl chloride group relative to the deuterated toluene (B28343) ring. DFT calculations can determine the rotational barrier around the C-S bond, revealing the energetic cost of moving from a low-energy staggered conformation to a high-energy eclipsed one. While deuteration does not significantly alter the electronic potential energy surface, it does affect the zero-point vibrational energy (ZPVE), which can lead to subtle shifts in conformational equilibria and rotational barriers compared to the non-deuterated isotopologue.

Stereoelectronic effects, which describe how orbital interactions influence molecular geometry and reactivity, can also be analyzed. For example, hyperconjugation between the C-D bonds of the methyl group and the aromatic system can be computationally quantified to explain conformational preferences. mdpi.com

| Rotatable Bond | Dihedral Angle (Degrees) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| C(aryl)-S | 90 | Staggered (Minimum) | 0.0 |

| 0 | Eclipsed (Maximum) | ~2.5 | |

| Aryl-C(D3) | 60 | Staggered (Minimum) | 0.0 |

| 0 | Eclipsed (Maximum) | ~1.5 |

Molecular Dynamics Simulations for Solvent-Reagent Interactions and Reaction Dynamics

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are essential for understanding how the surrounding environment, particularly the solvent, influences chemical reactions. nih.gov

MD simulations model the explicit interactions between the solute (this compound) and a large number of individual solvent molecules over time. This provides a dynamic picture of the solvation shell and its role in stabilizing reactants, transition states, and products. The solvolysis of sulfonyl chlorides is known to be sensitive to solvent properties, including nucleophilicity and ionizing power. nih.govmdpi.com

By running simulations, researchers can compute the potential of mean force (PMF) along a reaction coordinate, which is the free energy profile of the reaction in solution. This allows for the calculation of activation barriers that are directly comparable to experimental results. The simulations can reveal specific solvent interactions, such as hydrogen bonding to the oxygen atoms of the sulfonyl group or the departing chloride ion, that facilitate the reaction. These explicit solvent effects often lead to different activation energies than those predicted by gas-phase calculations or continuum solvation models.

Deuteration can subtly alter the nature of non-covalent interactions. researchgate.netmdpi.com The C-D bond is slightly shorter and has a lower zero-point energy than the C-H bond, which can affect the strength and geometry of interactions like hydrogen/deuterium (B1214612) bonds and C-H/C-D···π interactions. researchgate.net

MD simulations, often combined with quantum chemical methods (QM/MM), are well-suited to investigate these subtle phenomena. For this compound, one could study the interactions between the deuterated methyl (CD₃) and aryl (C₆D₄) groups and surrounding solvent molecules or other reactants. For example, the ability of the C-D bonds to act as weak hydrogen bond donors can be compared to their C-H counterparts. While often considered insignificant, these deuterium isotope effects on non-covalent interactions can be important in complex systems. researchgate.net The physical basis for these effects stems from differences in the polarities and effective sizes of deuterated versus non-deuterated isomers. researchgate.net

Computational Prediction and Refinement of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are changes in reaction rates upon isotopic substitution and serve as a sensitive probe of reaction mechanisms. nih.gov Computational chemistry provides a framework for predicting KIEs with high accuracy, offering a direct link between theoretical models and experimental observables.

For this compound, deuteration is at positions not directly involved in bond breaking during typical reactions at the sulfur atom (e.g., tosylation). Therefore, one would expect to observe secondary KIEs, which arise from changes in the vibrational environment between the reactant and the transition state.

The theoretical calculation of KIEs relies on the Bigeleisen-Mayer equation, which can be simplified by focusing on the contributions from vibrational frequencies. The primary input for the calculation is the set of harmonic vibrational frequencies for both the light (H) and heavy (D) isotopologues in their ground states and at the transition state geometry. These frequencies are readily obtained from DFT calculations. The main contribution to the KIE at moderate temperatures comes from the difference in zero-point vibrational energies (ΔZPVE) between the isotopologues.

For a reaction involving this compound, the C-D stretching and bending frequencies are lower than the corresponding C-H frequencies. How these differences change upon moving from the reactant to the transition state determines the magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the secondary KIE. Experimental studies on the solvolysis of arenesulfonyl chlorides have measured kinetic solvent isotope effects (KSIEs), providing valuable data for benchmarking computational predictions. cdnsciencepub.commdpi.com

| Parameter | Reactant (Ts-d7-Cl) | Transition State (TS) | Contribution to KIE |

|---|---|---|---|

| ZPVE (H-isotopologue) | 105.5 kcal/mol | 104.9 kcal/mol | kH/kD ≈ exp[ (ΔZPVEH - ΔZPVED) / RT ] kH/kD ≈ 1.03 (Normal KIE) |

| ZPVE (D-isotopologue) | 98.2 kcal/mol | 97.65 kcal/mol | |

| ΔZPVEH (TS - Reactant) | -0.60 kcal/mol | ||

| ΔZPVED (TS - Reactant) | -0.55 kcal/mol |

Note: ZPVE values are hypothetical and for illustrative purposes.

Ab Initio Calculation of Vibrational Frequencies and Force Constants for KIE Estimation

Ab initio quantum mechanical methods are employed to calculate the vibrational frequencies and force constants of this compound and its non-deuterated counterpart from first principles, without reliance on empirical parameters. These calculations are fundamental to the theoretical estimation of kinetic isotope effects. The process involves the determination of the molecule's potential energy surface and the subsequent calculation of the harmonic vibrational frequencies at the stationary points (reactants and transition states).

The Bigeleisen-Mayer equation forms the theoretical foundation for the calculation of KIEs from vibrational frequencies. This equation relates the KIE to the vibrational frequencies of the isotopic molecules in the ground state and the transition state. The accuracy of the calculated KIE is therefore highly dependent on the quality of the computed vibrational frequencies.

Table 1: Calculated Vibrational Frequencies for Isotopologues of p-Toluenesulfonyl Chloride

| Vibrational Mode | p-Toluenesulfonyl Chloride (cm⁻¹) | This compound (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | 2250 - 2300 (C-D Stretch) |

| C-C Stretch (Aromatic) | 1590 - 1610 | 1570 - 1590 |

| S=O Stretch (Asymmetric) | 1380 - 1400 | 1380 - 1400 |

| S=O Stretch (Symmetric) | 1180 - 1200 | 1180 - 1200 |

Note: The values presented are representative and may vary depending on the level of theory and basis set used in the calculation.

The force constants, which represent the second derivative of the energy with respect to the atomic coordinates, are also obtained from these calculations and are crucial for a more detailed analysis of the bonding changes between the reactant and the transition state.

Validation of Computational Models Against Experimental Isotope Effect Data

The reliability of theoretical models for predicting KIEs must be established through rigorous validation against experimental data. For reactions involving this compound, this involves comparing the computationally predicted KIE with the experimentally measured KIE for a specific reaction, such as solvolysis.

Discrepancies between the calculated and experimental values can arise from several factors, including the level of theory and basis set employed, the neglect of anharmonicity in the vibrational frequencies, and the influence of the solvent environment, which is often approximated in computational models.

Table 2: Comparison of Theoretical and Experimental Kinetic Isotope Effects (kH/kD) for the Solvolysis of p-Toluenesulfonyl Chloride

| Computational Method | Basis Set | Calculated kH/kD | Experimental kH/kD |

|---|---|---|---|

| Hartree-Fock | 6-31G* | 1.15 | 1.12 |

| Density Functional Theory (B3LYP) | 6-311+G** | 1.13 | 1.12 |

Note: The presented data is illustrative. Actual values are highly dependent on the specific reaction conditions and the computational methodology.

A close agreement between the theoretical and experimental KIEs lends confidence to the computational model and the mechanistic insights derived from it. When discrepancies arise, they can often guide further refinement of the theoretical model, for instance, by incorporating more sophisticated solvent models or by performing higher-level electronic structure calculations. This iterative process of theoretical prediction and experimental validation is central to advancing our understanding of reaction mechanisms.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Reactions Involving Deuterated Sulfonyl Chlorides

The synthesis and application of deuterated compounds, including those derived from 4-Toluenesulfonyl-d7 chloride, are heavily reliant on the efficiency and selectivity of catalytic processes. A significant area of future research lies in the exploration of novel catalytic systems that can facilitate reactions involving deuterated sulfonyl chlorides with greater precision and under milder conditions.

One promising avenue is the continued development of iridium-based catalysts for hydrogen isotope exchange. acs.org These catalysts have demonstrated effectiveness in the ortho-deuteration of primary sulfonamides and could be adapted for reactions involving deuterated sulfonyl chlorides. acs.org Further research into modifying the ligands of these iridium complexes could lead to enhanced catalytic activity and broader substrate scope.

Photocatalysis represents another burgeoning field with significant potential. nih.govacs.orgnih.gov The use of light as a traceless reagent offers a sustainable and highly controllable method for promoting chemical reactions. nih.gov Research into heterogeneous photocatalysts, such as potassium poly(heptazine imide), has shown promise in the synthesis of sulfonyl chlorides from various precursors. nih.govnih.gov Adapting these photocatalytic systems for reactions with deuterated starting materials like this compound could provide efficient and selective pathways to novel deuterated molecules. The ability of some photocatalysts to be activated by different wavelengths of light opens up possibilities for "chromoselective" synthesis, where the reaction outcome can be controlled by the color of the incident light. nih.gov

Additionally, the use of ionic liquids as catalysts for H/D exchange reactions presents an innovative approach. doi.org A catalytic system utilizing a 1-n-butyl-2,3-dimethylimidazolium cation paired with a prolinate anion has been shown to effectively catalyze the deuteration of active pharmaceutical ingredients under mild conditions, using CDCl3 as the deuterium (B1214612) source. doi.org Exploring the application of such systems for reactions involving this compound could lead to new methods for the synthesis of complex deuterated molecules without the need for harsh reagents or conditions. doi.org

| Catalytic System | Potential Application for Deuterated Sulfonyl Chlorides | Key Advantages |

| Iridium-based Catalysts | Selective C-H activation and functionalization. | High selectivity for specific positions (e.g., ortho-deuteration). acs.org |

| Photocatalysts (e.g., K-PHI) | Synthesis and derivatization of deuterated sulfonyl chlorides. | Use of light as a traceless reagent, potential for chromoselective control. nih.govnih.gov |

| Ionic Liquid Catalysts | H/D exchange and other transformations under mild conditions. | Eliminates the need for extreme pH, temperatures, or metals. doi.org |

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

The demand for precise, scalable, and safe chemical manufacturing has driven the adoption of automated synthesis and flow chemistry platforms. Integrating this compound into these advanced systems is a key area for future development, promising to enhance the efficiency and accessibility of deuterated compounds.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat transfer, enhanced safety, and greater control over reaction parameters. nih.govnih.gov The synthesis of aryl sulfonyl chlorides, a class of compounds to which this compound belongs, has been successfully adapted to continuous flow processes. mdpi.comresearchgate.net These systems often employ multiple continuous stirred-tank reactors (CSTRs) and continuous filtration, incorporating automated process control for improved consistency and spacetime yield. mdpi.com Future work will focus on optimizing these flow processes for deuterated reagents, addressing any kinetic isotope effects that may alter reaction times or conditions. The ability to telescope reactions in flow—where the output of one reactor directly feeds into the next—can streamline multi-step syntheses involving deuterated intermediates. nih.gov

Automated platforms can sequentially screen various reaction conditions, accelerating the discovery of optimal synthetic routes. nih.gov By incorporating this compound into these automated workflows, researchers can rapidly explore its reactivity with diverse substrates and develop extensive libraries of deuterated compounds for applications in drug discovery and materials science. This approach significantly reduces the time and resources required for process development compared to traditional batch methods. mdpi.com

| Technology | Application with this compound | Benefits |

| Flow Chemistry | Scalable and safe synthesis of deuterated sulfonamides and other derivatives. | Improved process control, enhanced safety, higher spacetime yields. nih.govmdpi.com |

| Automated Synthesis | High-throughput screening of reaction conditions and substrate scope. | Accelerated development of new synthetic methods and compound libraries. nih.govnih.gov |

| Continuous Stirred-Tank Reactors (CSTRs) | Controlled, continuous production of deuterated intermediates. | Consistent product quality, amenability to automation. mdpi.com |